REACTION_CXSMILES
|
C(N)(C)(C)C.[Br:6]N1C(=O)CCC1=O.[CH3:14][C:15]1[CH:24]=[CH:23][C:22]2[C:17](=[C:18]([OH:25])[CH:19]=[CH:20][CH:21]=2)[N:16]=1>C1(C)C=CC=CC=1.CCCCCC>[Br:6][C:19]1[C:18]([OH:25])=[C:17]2[C:22]([CH:23]=[CH:24][C:15]([CH3:14])=[N:16]2)=[CH:21][CH:20]=1
|
Name
|
|
Quantity
|
3.23 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5.48 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=C(C=CC=C2C=C1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is slowly brought to ambient temperature
|
Type
|
CUSTOM
|
Details
|
(approximately 4 hours)
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The reaction medium is filtered
|
Type
|
WASH
|
Details
|
the molecular sieve is washed with diethyl ether (20 ml)
|
Type
|
WASH
|
Details
|
The filtrate is washed in water (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
the organic phase is concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a solid which
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=CC(=NC2=C1O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |